molecular formula C12H14N2 B11905496 4-Amino-2,5,7-trimethylquinoline CAS No. 689277-04-1

4-Amino-2,5,7-trimethylquinoline

Cat. No.: B11905496
CAS No.: 689277-04-1
M. Wt: 186.25 g/mol
InChI Key: BGNKCOXXDCIDPY-UHFFFAOYSA-N
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Description

4-Amino-2,5,7-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H14N2 It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5,7-trimethylquinoline can be achieved through several methods, including the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by acid-catalyzed ring closure to form substituted quinolines . The reaction typically uses concentrated sulfuric acid as a catalyst, although modifications using polyphosphoric acid and various alcohols have been reported to improve efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5,7-trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution can produce a variety of functionalized quinolines.

Scientific Research Applications

4-Amino-2,5,7-trimethylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,5,7-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may interfere with the synthesis of nucleic acids or proteins in microorganisms . The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

689277-04-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2,5,7-trimethylquinolin-4-amine

InChI

InChI=1S/C12H14N2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H2,13,14)

InChI Key

BGNKCOXXDCIDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C)N)C

Origin of Product

United States

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